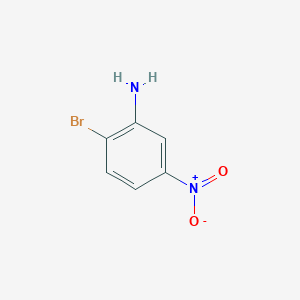

2-Bromo-5-nitroaniline

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-5-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c7-5-2-1-4(9(10)11)3-6(5)8/h1-3H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAAUCXCLMDAZEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50146225 | |

| Record name | 2-Bromo-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50146225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10403-47-1 | |

| Record name | 2-Bromo-5-nitroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10403-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-nitroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010403471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50146225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-5-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.783 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide to the Physicochemical Properties of 2-Bromo-5-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Bromo-5-nitroaniline (CAS No: 10403-47-1). The information herein is intended to support research, development, and quality control activities by providing key data points, experimental methodologies, and a visual representation of a common synthetic pathway.

Core Physicochemical Data

This compound is a yellow crystalline solid primarily utilized as an intermediate in organic synthesis.[1] Its chemical structure, featuring a bromine atom and a nitro group on an aniline (B41778) backbone, dictates its physical and chemical behavior. A summary of its key quantitative properties is presented below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅BrN₂O₂ | [2][3][4][5][6][7] |

| Molecular Weight | 217.02 g/mol | [2][4][5][6][7] |

| Melting Point | 137-142 °C | [2][3][8][9] |

| Boiling Point | 334.5 ± 22.0 °C at 760 mmHg | [2][8] |

| Density | 1.8 ± 0.1 g/cm³ | [1][2][8] |

| Appearance | Yellow to yellow-green or yellow-brown powder, crystals, or needles. | [1][3] |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol (B145695) and acetone. | [1][5][8] |

| Vapor Pressure | 0.000127 mmHg at 25 °C | [8] |

| Flash Point | 156.1 °C | [8] |

| Refractive Index | 1.669 | [8] |

Spectral Data

Spectral analysis is crucial for the identification and characterization of this compound.

-

Infrared (IR) Spectrum: Conforms to the characteristic peaks expected for its functional groups.[3] Data is available from sources such as the NIST WebBook and PubChem.[4][10]

-

Nuclear Magnetic Resonance (NMR) Spectrum: Both ¹H NMR and ¹³C NMR spectral data are available and can be found in databases like ChemicalBook and PubChem.[4][11]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry data is available, providing information on the fragmentation pattern of the molecule.[6]

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are essential for reproducibility and validation.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity.[12] A sharp melting range typically signifies a pure compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)[12]

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.[15]

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 1-2 mm.[14]

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.[13]

-

Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point (around 120 °C).[13]

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.[12]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has completely melted (the end of the melting range).[12][16]

-

-

Cooling and Repetition: Allow the apparatus to cool sufficiently before performing a second measurement to confirm the result.[13]

Solubility Determination (Qualitative)

This protocol provides a general method for assessing the solubility of this compound in various solvents.

Apparatus:

-

Test tubes and rack

-

Spatula

-

Graduated cylinder or pipettes

-

Vortex mixer (optional)

-

Water, ethanol, acetone

Procedure:

-

Solvent Addition: Place approximately 25 mg of this compound into a clean, dry test tube.[17]

-

Initial Solvent: Add 0.75 mL of the desired solvent (e.g., water) to the test tube in small portions.[17]

-

Dissolution: After each addition, shake or vortex the tube vigorously for at least 30 seconds to facilitate dissolution.[17][18] Observe if the solid dissolves completely.

-

Observation & Classification:

-

Soluble: If the entire solid dissolves, the compound is classified as soluble in that solvent under these conditions.

-

Slightly Soluble: If a portion of the solid dissolves but some remains undissolved, it is classified as slightly soluble.

-

Insoluble: If no significant amount of the solid dissolves, it is classified as insoluble.

-

-

Repeat with Other Solvents: Repeat the procedure using different solvents, such as ethanol and acetone, to determine its solubility profile in common organic solvents.

Synthetic Workflow Visualization

This compound can be synthesized through a multi-step process starting from bromobenzene. The following diagram illustrates a representative synthetic pathway, highlighting the key transformations and intermediate compounds. This process involves nitration, reduction, and amination steps.[19]

References

- 1. This compound CAS:10403-47-1 at Best Price in Ningbo - Manufacturer [nbinnochem.com]

- 2. This compound | CAS#:10403-47-1 | Chemsrc [chemsrc.com]

- 3. 334860050 [thermofisher.com]

- 4. This compound | C6H5BrN2O2 | CID 82607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. This compound [webbook.nist.gov]

- 7. This compound [webbook.nist.gov]

- 8. This compound CAS 10403-47-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 9. This compound | 10403-47-1 [chemicalbook.com]

- 10. This compound [webbook.nist.gov]

- 11. This compound(10403-47-1) 1H NMR spectrum [chemicalbook.com]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. westlab.com [westlab.com]

- 16. pennwest.edu [pennwest.edu]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 19. CN105646234A - 2-bromo-5-nitrophenylamine and preparation method thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Bromo-5-nitroaniline (CAS: 10403-47-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-5-nitroaniline, a key chemical intermediate with significant applications in the pharmaceutical, electronics, and fine chemical industries. This document consolidates essential data, including its chemical and physical properties, spectral information, safety and handling protocols, and its role in organic synthesis.

Chemical and Physical Properties

This compound is a yellow crystalline solid.[1] It is stable under normal conditions and is slightly soluble in water, with better solubility in organic solvents like ethanol (B145695) and acetone.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 10403-47-1 | [2][3][4][5] |

| Molecular Formula | C₆H₅BrN₂O₂ | [2][3][4][6] |

| Molecular Weight | 217.02 g/mol | [2][3][4] |

| Appearance | Yellow crystalline solid/powder | [1] |

| Melting Point | 139-141 °C | [5][7][8] |

| Boiling Point | 334.5 ± 22.0 °C (Predicted) | [7] |

| Density | 1.85 g/cm³ | [1] |

| Solubility | Slightly soluble in water; Soluble in ethanol and acetone | [1][4] |

| InChI Key | BAAUCXCLMDAZEL-UHFFFAOYSA-N | [3][4][6] |

| SMILES | C1=CC(=C(C=C1--INVALID-LINK--[O-])N)Br | [2][4][6] |

Spectral Data

Spectral analysis is crucial for the identification and characterization of this compound.

Table 2: Spectral Information for this compound

| Analysis Type | Data Summary | Source(s) |

| ¹H NMR | Spectrum available | [6][9] |

| ¹³C NMR | Spectrum available | [6][9] |

| Mass Spectrometry | Spectrum available (Electron Ionization) | [3][6][9][10] |

| IR Spectroscopy | Spectrum available | [3][6][9][11] |

| Raman Spectroscopy | Spectrum available | [6][9] |

Synthesis of this compound

This compound is a synthetic compound, and various methods for its preparation have been documented. One common approach involves the bromination of 3-nitroaniline. Another patented method describes a multi-step synthesis starting from bromobenzene (B47551).[12]

Experimental Protocol: Synthesis from Bromobenzene

This protocol is adapted from a patented method and outlines a general procedure.[12] Researchers should consult the original patent for specific details and safety considerations.

-

Nitration of Bromobenzene: Dissolve bromobenzene in concentrated sulfuric acid. The mixture is heated to 70-90°C with stirring. Nitrating agent (e.g., dilute nitric acid) is added dropwise. The reaction is allowed to proceed for approximately 4 hours, after which the product, dinitrobromobenzene, is isolated by cooling and crystallization.[12]

-

Methoxylation: The dinitrobromobenzene is dissolved in methanol (B129727). The reaction with sodium methylate is carried out in the presence of a nickel catalyst at a controlled temperature (e.g., below 25°C). After the reaction, the methanol and sodium methylate are removed by filtration and distillation to yield the intermediate compound.[12]

-

Ammonolysis: The product from the previous step is dissolved in acetonitrile (B52724). Ammonia gas is introduced into the solution at an elevated temperature (e.g., 150-200°C). The reaction is allowed to proceed for several hours. The pH is then adjusted to 4-6.5, and the crude product is precipitated by cooling.[12]

-

Purification: The crude this compound is recrystallized from a suitable solvent, such as ethanol, to obtain the final, purified product.[12]

Caption: A simplified workflow for the synthesis of this compound from bromobenzene.

Applications in Research and Development

This compound serves as a versatile building block in organic synthesis, with notable applications in the development of pharmaceuticals, agrochemicals, and electronic materials.[13][14]

4.1. Pharmaceutical Intermediate

Aromatic nitro compounds are a significant class of molecules in medicinal chemistry, exhibiting a wide range of biological activities.[15] Nitro-containing compounds are often used as precursors for the synthesis of more complex, biologically active molecules. This compound can be a starting material for the synthesis of various heterocyclic compounds, which are scaffolds for many pharmaceutical agents.[16]

4.2. Photoresist Formulations

In the electronics industry, this compound is an important intermediate in the production of photoresists.[13][14] These light-sensitive materials are essential for the lithographic processes used in the manufacturing of semiconductors and printed circuit boards.[13][14] The specific structure of this compound allows for its incorporation into photoresist formulations to achieve desired properties like high resolution and sensitivity.[13]

Caption: The role of this compound as a versatile intermediate in various industries.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions.[1] It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[6][17]

Table 3: GHS Hazard Information

| Hazard Class | Hazard Statement | Source(s) |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | [6][17] |

| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | [6][17] |

| Skin Irritation (Category 2) | H315: Causes skin irritation | [4][6][17] |

| Eye Irritation (Category 2) | H319: Causes serious eye irritation | [4][6][17] |

| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | [6][17] |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation | [4] |

Recommended Personal Protective Equipment (PPE):

-

Eye/Face Protection: Use safety glasses with side-shields or goggles.[18]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[18]

-

Respiratory Protection: A NIOSH-approved respirator should be used when necessary.[19]

Handling and Storage:

-

Handle in a well-ventilated place.[20]

-

Avoid contact with skin and eyes, and avoid the formation of dust and aerosols.[20]

-

Store in a cool, dry, well-ventilated place in a tightly closed container.[18][20]

Experimental Analysis Protocol: HPLC

High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis of this compound.

Protocol: Reverse-Phase HPLC Analysis

This is a general protocol and may require optimization for specific equipment and applications.

-

Column: Newcrom R1 or a similar reverse-phase column.[21]

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acidifier such as phosphoric acid.[21] For Mass Spectrometry (MS) compatible applications, replace phosphoric acid with formic acid.[21]

-

Detection: UV detection at a wavelength appropriate for the chromophore.

-

Sample Preparation: Dissolve a known quantity of this compound in the mobile phase or a suitable solvent to prepare a stock solution. Further dilutions can be made as required.

-

Injection: Inject a small volume (e.g., 10 µL) of the sample onto the column.

-

Analysis: The retention time and peak area can be used for qualitative and quantitative analysis, respectively.

References

- 1. This compound CAS 10403-47-1 - Medicine Grade for Pharmaceutical Industry at Best Price [nbinnochem.com]

- 2. This compound | 10403-47-1 | FB40504 | Biosynth [biosynth.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. This compound | 10403-47-1 [chemicalbook.com]

- 6. This compound | C6H5BrN2O2 | CID 82607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. This compound | CAS#:10403-47-1 | Chemsrc [chemsrc.com]

- 9. This compound(10403-47-1) 1H NMR spectrum [chemicalbook.com]

- 10. This compound [webbook.nist.gov]

- 11. This compound [webbook.nist.gov]

- 12. CN105646234A - 2-bromo-5-nitrophenylamine and preparation method thereof - Google Patents [patents.google.com]

- 13. nbinno.com [nbinno.com]

- 14. nbinno.com [nbinno.com]

- 15. mdpi.com [mdpi.com]

- 16. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound | 10403-47-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 18. fishersci.com [fishersci.com]

- 19. This compound(10403-47-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 20. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 10403-47-1 Name: this compound [xixisys.com]

- 21. This compound | SIELC Technologies [sielc.com]

molecular structure and weight of 2-Bromo-5-nitroaniline

An In-depth Technical Guide to 2-Bromo-5-nitroaniline

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and applications of this compound. It is intended for researchers, scientists, and professionals involved in chemical synthesis and drug development.

This compound is an aromatic organic compound featuring a benzene (B151609) ring substituted with a bromine atom, a nitro group, and an amino group. Its structure and key identifiers are fundamental to its reactivity and applications as a chemical intermediate.

Molecular Structure:

Technical Guide: Physicochemical Properties of 2-Bromo-5-nitroaniline

This technical guide provides an in-depth overview of the melting point and solubility of 2-Bromo-5-nitroaniline, a key intermediate in various organic syntheses. The information is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Core Physical Properties

This compound is a yellow crystalline solid. Its fundamental physical characteristics are crucial for its application in synthesis, purification, and formulation.

Data Presentation

The following tables summarize the key quantitative data for the melting point and solubility of this compound.

| Physical Property | Value | Source |

| Melting Point | 139-141 °C | |

| 137-142 °C | ||

| 150-153 °C |

| Solvent | Solubility | Source |

| Water | Slightly soluble | |

| Ethanol | Soluble | |

| Acetone | Soluble |

Experimental Protocols

Accurate determination of melting point and solubility is fundamental to chemical characterization. The following are detailed methodologies for these key experiments.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad and depressed range often indicates the presence of impurities. The capillary method is a widely used and reliable technique.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Fisher-Johns)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. A small amount of the sample is placed on a clean, dry surface.

-

Loading the Capillary Tube: The open end of a capillary tube is gently pressed into the sample powder. The tube is then inverted and tapped lightly on a hard surface to allow the powder to fall to the sealed end. This process is repeated until a packed column of 2-3 mm in height is achieved.

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.

-

Rapid Determination (Optional but Recommended): A preliminary rapid heating is performed to get an approximate melting point. This helps in setting the parameters for a more accurate measurement.

-

Accurate Determination: A fresh sample is prepared. The apparatus is heated rapidly to a temperature about 15-20°C below the approximate melting point. The heating rate is then reduced to 1-2°C per minute.

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a liquid is recorded as the end of the melting range.

Solubility Determination

Understanding the solubility of a compound is critical for reaction setup, extraction, and purification (crystallization).

Apparatus:

-

Test tubes

-

Vortex mixer or stirring rods

-

Graduated pipettes or cylinders

-

Analytical balance

Procedure:

-

Solvent Selection: A range of solvents of varying polarities should be tested, including water, alcohols (e.g., ethanol), and non-polar organic solvents.

-

Sample Preparation: A pre-weighed amount of this compound (e.g., 10 mg) is placed into a clean, dry test tube.

-

Solvent Addition: A specific volume of the chosen solvent (e.g., 1 mL) is added to the test tube.

-

Mixing: The mixture is agitated vigorously for a set period (e.g., 60 seconds) using a vortex mixer or by continuous stirring.

-

Observation: The mixture is visually inspected to determine if the solid has completely dissolved. The compound is classified as soluble, partially soluble, or insoluble.

-

Qualitative Solubility Classification: For a more systematic approach, a qualitative solubility scheme can be employed. This often involves testing solubility in water, dilute acid (e.g., 5% HCl), and dilute base (e.g., 5% NaOH) to classify the compound based on its acidic, basic, or neutral properties.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the characterization of a chemical compound like this compound, starting from initial reception of

An In-depth Technical Guide to the Synthesis of 2-Bromo-5-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis routes for 2-Bromo-5-nitroaniline, a key intermediate in the development of pharmaceuticals and other fine chemicals. This document details experimental protocols, presents quantitative data for comparative analysis, and visualizes the synthetic pathways.

Introduction

This compound is an important building block in organic synthesis, valued for its specific substitution pattern which allows for the introduction of further functionalities in a controlled manner. Its applications are found in the synthesis of various heterocyclic compounds and as an intermediate in the preparation of active pharmaceutical ingredients (APIs). The strategic placement of the bromo, nitro, and amino groups on the aniline (B41778) ring offers versatile reactivity for medicinal chemists and process development scientists. This guide focuses on the most practical and well-documented synthetic methodologies for its preparation.

Primary Synthesis Route: A Three-Step Approach from 3-Nitroaniline (B104315)

The most common and reliable laboratory-scale synthesis of this compound commences with 3-nitroaniline. This multi-step process involves the protection of the reactive amino group, followed by regioselective bromination, and subsequent deprotection to yield the final product. This strategic approach is necessary to control the regioselectivity of the bromination step, as direct bromination of 3-nitroaniline would lead to a mixture of undesired products due to the activating and ortho-, para-directing nature of the amino group.

The overall transformation is depicted in the following workflow:

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis, along with a summary of the physicochemical properties and yields of the key compounds involved.

Step 1: Acetylation of 3-Nitroaniline to N-(3-nitrophenyl)acetamide

To prevent unwanted side reactions during bromination, the amino group of 3-nitroaniline is protected as an acetamide (B32628). This is a standard procedure that moderates the activating effect of the amino group and provides steric hindrance to direct the incoming electrophile.

Reaction:

Caption: Acetylation of 3-Nitroaniline.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-nitroaniline (1.0 eq) in glacial acetic acid.

-

To this suspension, add acetic anhydride (1.1 eq) dropwise with stirring.

-

Heat the reaction mixture to reflux for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water with vigorous stirring.

-

Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the product in a vacuum oven.

Quantitative Data:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Typical Yield (%) |

| 3-Nitroaniline | C₆H₆N₂O₂ | 138.12 | 111-115 | - |

| N-(3-nitrophenyl)acetamide | C₈H₈N₂O₃ | 180.16 | 153-155 | >90 |

Step 2: Bromination of N-(3-nitrophenyl)acetamide to N-(2-bromo-5-nitrophenyl)acetamide

The regioselective bromination of the protected aniline is the key step in this synthesis. The acetamido group directs the incoming bromine atom to the ortho and para positions. Since the para position is blocked by the nitro group's meta-directing influence relative to the acetamido group, bromination occurs selectively at the ortho position to the acetamido group.

Reaction:

Caption: Bromination of N-(3-nitrophenyl)acetamide.

Experimental Protocol:

-

Dissolve N-(3-nitrophenyl)acetamide (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent. The choice of solvent can influence the regioselectivity.

-

Add N-bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise to the solution at room temperature while stirring.

-

Stir the reaction mixture at room temperature for several hours or until TLC analysis indicates the complete consumption of the starting material.

-

Pour the reaction mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with a saturated sodium thiosulfate (B1220275) solution to remove any unreacted bromine, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water).

Quantitative Data:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Typical Yield (%) |

| N-(2-bromo-5-nitrophenyl)acetamide | C₈H₇BrN₂O₃ | 259.06 | 139-141 | 70-85 |

Step 3: Hydrolysis of N-(2-bromo-5-nitrophenyl)acetamide to this compound

The final step is the deprotection of the amino group by hydrolysis of the acetamide under acidic or basic conditions to afford the target molecule.

Reaction:

Caption: Hydrolysis of N-(2-bromo-5-nitrophenyl)acetamide.

Experimental Protocol (Acidic Hydrolysis):

-

Suspend N-(2-bromo-5-nitrophenyl)acetamide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature and carefully neutralize it with a base (e.g., sodium hydroxide (B78521) solution) until the product precipitates.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Quantitative Data:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Typical Yield (%) |

| This compound | C₆H₅BrN₂O₂ | 217.02 | 139-141[1] | >90 |

Alternative Synthesis Route: From Bromobenzene (B47551)

An alternative, multi-step synthesis starting from bromobenzene has been reported, which may be suitable for larger-scale industrial production.[2] This route involves nitration, nucleophilic aromatic substitution, and ammonolysis.

Caption: Alternative synthesis route starting from bromobenzene.

This patented method involves the nitration of bromobenzene, followed by reaction with sodium methylate in the presence of a nickel catalyst, and finally, an ammonolysis step to introduce the amino group.[2] While the starting material is readily available, the multi-step nature and specific reaction conditions may require more specialized equipment and handling. The reported yields for this process are in the range of 74-81%.[2]

Conclusion

The synthesis of this compound is most practically achieved in a laboratory setting through a three-step sequence starting from 3-nitroaniline. The key to this successful synthesis lies in the initial protection of the amino group, which allows for the highly regioselective introduction of the bromine atom. Each step of this process, from acetylation and bromination to the final hydrolysis, can be performed with high yields, making it an efficient and reliable method for obtaining this valuable synthetic intermediate. For industrial-scale production, alternative routes, such as the one starting from bromobenzene, may offer advantages in terms of cost and scalability. The choice of synthesis route will ultimately depend on the specific requirements of the researcher or organization, including scale, available resources, and desired purity of the final product.

References

Spectroscopic Characterization of 2-Bromo-5-nitroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-5-nitroaniline (CAS No: 10403-47-1), a key intermediate in various synthetic applications. The document details nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Molecular Structure and Properties

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and connectivity of this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.8 - 7.9 | d | ~2.5 | H-6 |

| ~7.2 - 7.3 | dd | ~8.8, 2.5 | H-4 |

| ~6.8 - 6.9 | d | ~8.8 | H-3 |

| ~4.5 - 5.5 | br s | - | -NH₂ |

Data are representative and compiled from typical values for similar structures. Actual values may vary based on solvent and instrument.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~148 | C-NH₂ |

| ~147 | C-NO₂ |

| ~128 | C-4 |

| ~120 | C-6 |

| ~115 | C-3 |

| ~109 | C-Br |

Data are representative and based on spectral information available from sources like the University of Vienna's Institute of Organic Chemistry.[1] Actual values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound shows characteristic absorption bands for the amine and nitro groups, as well as the aromatic ring.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3500 | Medium | N-H stretch (asymmetric and symmetric) |

| 1580 - 1620 | Strong | N-H bend |

| 1510 - 1550 | Strong | NO₂ asymmetric stretch |

| 1330 - 1370 | Strong | NO₂ symmetric stretch |

| ~1475 | Medium-Strong | Aromatic C=C stretch |

| 1000 - 1200 | Medium | C-N stretch |

| 600 - 800 | Strong | C-Br stretch |

Data is based on spectra available from Bio-Rad Laboratories, Inc. and the NIST Mass Spectrometry Data Center.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure. The electron ionization (EI) mass spectrum of this compound is characterized by its molecular ion peak and distinct isotopic pattern due to the presence of bromine.

Table 4: Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 218 | ~98 | [M+2]⁺ (with ⁸¹Br) |

| 216 | 100 | [M]⁺ (with ⁷⁹Br)[1][2] |

| 186/188 | Variable | [M-NO]⁺ |

| 170/172 | Variable | [M-NO₂]⁺ |

| 136 | Variable | [M-Br-O]⁺[1] |

| 90 | Variable | [M-Br-NO₂]⁺ |

Data is referenced from the NIST Mass Spectrometry Data Center.[1][2]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy Protocol

Caption: Workflow for NMR analysis of this compound.

-

Sample Preparation: 5-10 mg of this compound is dissolved in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Tetramethylsilane (TMS) is added as an internal reference. The solution is transferred to a 5 mm NMR tube.[3][4]

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer is used for analysis.[3][5]

-

¹H NMR Acquisition: A standard proton experiment is run with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled carbon experiment is performed. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.[3]

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing to TMS.

IR Spectroscopy Protocol

Caption: Workflow for IR analysis using the KBr pellet method.

-

Sample Preparation (KBr Pellet Technique): 1-2 mg of solid this compound is finely ground with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[6]

-

Instrumentation: An FT-IR spectrometer, such as a Bruker Tensor 27 FT-IR, is used.[1]

-

Data Acquisition: A background spectrum of the empty sample compartment is recorded. The KBr pellet is then placed in the sample holder, and the sample spectrum is acquired. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Alternatively, for a neat sample, a small amount of the solid can be placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.[1][7]

Mass Spectrometry Protocol

Caption: Workflow for Electron Ionization Mass Spectrometry.

-

Sample Introduction: A small amount of the sample is introduced into the high vacuum of the mass spectrometer, typically using a direct insertion probe for solid samples. The sample is then heated to produce gaseous molecules.

-

Ionization: The gaseous this compound molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This process, known as Electron Ionization (EI), removes an electron from the molecule to form a radical cation (the molecular ion, M⁺) and also causes fragmentation.[8]

-

Mass Analysis: The positively charged ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge (m/z) ratio.

-

Detection: A detector measures the abundance of each ion at a specific m/z value, generating a mass spectrum that shows the relative intensity of each ion. The NIST Chemistry WebBook is a common source for reference mass spectra.[2][9]

References

- 1. This compound | C6H5BrN2O2 | CID 82607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. benchchem.com [benchchem.com]

- 4. magritek.com [magritek.com]

- 5. pubsapp.acs.org [pubsapp.acs.org]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. webassign.net [webassign.net]

- 8. Selective Reagent Ion Mass Spectrometric Investigations of the Nitroanilines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound [webbook.nist.gov]

An In-depth Technical Guide to the Safe Handling of 2-Bromo-5-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Bromo-5-nitroaniline (CAS No: 10403-47-1), a key intermediate in the synthesis of various organic molecules. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure laboratory environment.

Chemical and Physical Properties

This compound is a light yellow to brown crystalline powder.[1][2] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | References |

| Molecular Formula | C₆H₅BrN₂O₂ | [3][4] |

| Molecular Weight | 217.02 g/mol | [3][5] |

| Melting Point | 139-143 °C | [1][2][5][6][7] |

| Appearance | Light yellow to Brown powder to crystal | [1][2] |

| Solubility | Slightly soluble in water. | [6] |

| CAS Number | 10403-47-1 | [3] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) classification is summarized in Table 2.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation |

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound to prevent exposure.

| Protection Type | Specifications | References |

| Eye/Face Protection | Chemical safety goggles or glasses meeting OSHA 29 CFR 1910.133 or European Standard EN166 standards. | [9][10] |

| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected for integrity before use. | [9][11] |

| Skin and Body Protection | Standard laboratory coat. A complete suit protecting against chemicals should be worn when handling large quantities. | [11][12] |

| Respiratory Protection | For routine handling of small quantities where dust may be generated, a NIOSH/MSHA-approved N95 dust mask or working under a certified chemical fume hood is recommended. | [5][9][11] |

First Aid Measures

In case of exposure, immediate medical attention is necessary.

| Exposure Route | First Aid Procedure | References |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. | [9][11] |

| Skin Contact | Wash off with soap and plenty of water. Take the victim immediately to the hospital. Consult a physician. | [9][11] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. | [9][11] |

| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. | [9][11] |

Handling, Storage, and Disposal

Proper handling and storage procedures are critical to minimize risks.

-

Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed. Do not eat, drink or smoke when using this product.[9][13]

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[9][13]

-

Disposal: Dispose of this material and its container to a licensed disposal company.[12]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

This section details a general protocol for a Suzuki-Miyaura cross-coupling reaction using this compound, incorporating necessary safety precautions. This reaction is a powerful method for forming carbon-carbon bonds.

Reaction Scheme: R-B(OH)₂ + Br-C₆H₃(NO₂)-NH₂ --(Pd catalyst, Base)--> R-C₆H₃(NO₂)-NH₂

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., dimethoxyethane/water mixture)

Procedure:

-

Preparation and Inert Atmosphere:

-

All glassware should be flame-dried to remove moisture.

-

Assemble the reaction apparatus in a certified chemical fume hood.

-

To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

-

-

Addition of Catalyst and Solvents:

-

Under the inert atmosphere, add the palladium catalyst (2-5 mol%) to the flask.

-

Add the degassed solvent mixture.

-

-

Reaction:

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) with stirring.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Perform an aqueous work-up to remove inorganic salts.

-

Extract the product with a suitable organic solvent.

-

Dry the organic layer, filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography.

-

Visualizations

Experimental Workflow

The following diagram illustrates a safe workflow for handling and using this compound in a laboratory setting.

Caption: Safe handling workflow for this compound.

Potential Toxicity Pathway of Nitroaromatic Compounds

While specific signaling pathways for this compound are not well-documented, the toxicity of many nitroaromatic compounds involves the formation of methemoglobin. The following diagram illustrates this general mechanism.

References

- 1. 4-Nitroaniline - Wikipedia [en.wikipedia.org]

- 2. 2-BROMO-6-NITROANILINE synthesis - chemicalbook [chemicalbook.com]

- 3. zora.uzh.ch [zora.uzh.ch]

- 4. This compound | SIELC Technologies [sielc.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. Chronic toxicity, oncogenic potential, and reproductive toxicity of p-nitroaniline in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. CN105646234A - 2-bromo-5-nitrophenylamine and preparation method thereof - Google Patents [patents.google.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. benchchem.com [benchchem.com]

- 11. nj.gov [nj.gov]

- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 13. capotchem.cn [capotchem.cn]

Stability and Storage of 2-Bromo-5-nitroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and storage conditions for 2-Bromo-5-nitroaniline. The information herein is intended to support the safe and effective handling, storage, and use of this compound in research and development settings.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for comprehending its stability profile.

| Property | Value | Reference |

| Molecular Formula | C₆H₅BrN₂O₂ | [1] |

| Molecular Weight | 217.02 g/mol | [1] |

| Appearance | Light yellow to brown crystalline powder | [2] |

| Melting Point | 139-141 °C | [3] |

| Solubility | Slightly soluble in water. | [3] |

Recommended Storage Conditions

To ensure the integrity and purity of this compound, adherence to proper storage conditions is critical. The following recommendations are based on information from safety data sheets and chemical suppliers.

| Condition | Recommendation |

| Temperature | Room temperature.[4] |

| Light | Store in a dark place.[4] |

| Atmosphere | Store under an inert atmosphere.[4] |

| Container | Keep in a tightly closed container.[5] |

| Ventilation | Store in a cool, dry, and well-ventilated area.[5] |

| Incompatibilities | Keep away from strong oxidizing agents.[6] |

Stability Profile and Potential Degradation Pathways

While specific quantitative stability data for this compound is not extensively available in the public domain, its chemical structure—an aromatic amine with nitro and bromo substituents—provides insight into its potential degradation pathways. Aromatic nitro compounds can be susceptible to degradation under various stress conditions.[7]

Hypothetical Degradation Pathways:

Based on the known reactivity of similar compounds, the following degradation pathways for this compound can be postulated:

-

Hydrolysis: The amide linkage in nitroanilines can be susceptible to hydrolysis under acidic or basic conditions, potentially leading to the formation of 2-bromo-5-nitrophenol.

-

Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions in aromatic nitro compounds. This may involve the reduction of the nitro group to nitroso, hydroxylamino, or amino functionalities, or even ring cleavage.[8]

-

Thermal Degradation: At elevated temperatures, nitroaromatic compounds can undergo decomposition. The presence of bromine may influence the degradation products, which could include the release of hydrogen bromide.[9]

-

Oxidative Degradation: Interaction with strong oxidizing agents can lead to the oxidation of the aniline (B41778) functional group and potentially the aromatic ring.

The following diagram illustrates a hypothetical degradation pathway for this compound.

Caption: Hypothetical degradation pathways for this compound.

Experimental Protocols for Stability Assessment

To experimentally determine the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and develop a stability-indicating analytical method. The following are example protocols that would require validation for this specific compound.

Forced Degradation Study Protocol

Objective: To generate potential degradation products of this compound under various stress conditions.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Heat at 80°C for 24 hours.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Heat at 80°C for 24 hours.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 30% hydrogen peroxide. Keep at room temperature for 24 hours.

-

Thermal Degradation (Solid): Place the solid compound in an oven at 105°C for 48 hours.

-

Photostability (Solid & Solution): Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Sample Analysis: Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.

The following diagram outlines the workflow for a forced degradation study.

Caption: Workflow for a forced degradation study.

Stability-Indicating HPLC Method

Objective: To develop a high-performance liquid chromatography (HPLC) method capable of separating this compound from its potential degradation products and impurities.

Example HPLC Parameters:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Note: This method is a starting point and would require optimization and validation for the specific application. The use of a photodiode array (PDA) detector is recommended for peak purity analysis.

Conclusion

While this compound is generally stable under recommended storage conditions, its potential for degradation under stress should not be overlooked. This guide provides a framework for its proper storage and for the design of stability studies. For critical applications, it is imperative to perform experimental stability testing to establish a definitive shelf-life and to identify and control any potential degradation products. The information and protocols presented here serve as a valuable resource for researchers and professionals working with this compound, ensuring its quality and integrity throughout the development lifecycle.

References

- 1. Exploring Sustainable Remediation Options: The Mycodegradation of Halogenated Nitroaromatic Compounds by Caldariomyces fumago [mdpi.com]

- 2. homework.study.com [homework.study.com]

- 3. This compound | SIELC Technologies [sielc.com]

- 4. researchgate.net [researchgate.net]

- 5. epa.gov [epa.gov]

- 6. 4-bromo-2-nitroaniline: A multistep synthesis - ProQuest [proquest.com]

- 7. benchchem.com [benchchem.com]

- 8. Degradation of chlorinated nitroaromatic compounds - ProQuest [proquest.com]

- 9. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Bromo-5-nitroaniline (C₆H₅BrN₂O₂) for Researchers and Drug Development Professionals

An Introduction to a Versatile Synthetic Building Block

2-Bromo-5-nitroaniline, with the chemical formula C₆H₅BrN₂O₂, is a yellow crystalline solid that serves as a crucial intermediate in the landscape of organic synthesis. Its unique substitution pattern on the benzene (B151609) ring, featuring an amine, a nitro group, and a bromine atom, provides a versatile platform for the construction of a wide array of more complex molecules. This guide offers a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its utility in the development of bioactive compounds for the pharmaceutical industry.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development. The key quantitative data for this compound are summarized in the table below, providing a ready reference for experimental design and execution.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅BrN₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 217.02 g/mol | --INVALID-LINK-- |

| Appearance | Yellow crystalline solid/powder | --INVALID-LINK-- |

| Melting Point | 137-142 °C | --INVALID-LINK-- |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol (B145695) and acetone | --INVALID-LINK-- |

| Density | 1.85 g/cm³ | --INVALID-LINK-- |

| LogP | 2.46 | --INVALID-LINK-- |

| pKa | Data not readily available |

Spectroscopic Data Summary

Spectroscopic analysis is critical for the identification and characterization of this compound. The following table provides a summary of key spectroscopic data, with links to public databases for further details.

| Spectroscopic Technique | Key Features and Data Source |

| ¹H NMR | Spectral data available in public databases. |

| ¹³C NMR | Spectral data available in public databases. |

| Infrared (IR) Spectroscopy | Conforms to the structure. Data available from NIST. |

| Mass Spectrometry (MS) | Mass spectrum (electron ionization) available from NIST. |

Synthesis of this compound

The synthesis of this compound can be achieved through various routes, with the choice of method often depending on the availability of starting materials and the desired scale of production. A common laboratory-scale synthesis involves the nitration of 2-bromoaniline. Conversely, bromination of 3-nitroaniline (B104315) can also yield the desired product.

A patented industrial-scale preparation method involves a multi-step process starting from bromobenzene. This method highlights the cost-effectiveness and scalability required for commercial production.[1]

Logical Workflow for a Patented Synthesis Route

Key Reactions and Applications in Drug Development

The reactivity of this compound is dictated by its three functional groups. The bromine atom is susceptible to nucleophilic substitution and participates in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The nitro group can be readily reduced to an amine, which can then be further functionalized. The existing amino group can undergo various reactions, including acylation and diazotization.

This versatility makes this compound a valuable precursor for the synthesis of a variety of heterocyclic compounds, many of which form the core scaffolds of biologically active molecules.

Synthesis of Benzimidazole (B57391) Derivatives

A significant application of this compound is in the synthesis of substituted benzimidazoles. Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of pharmacological activities, including antimicrobial, anticancer, and antiviral properties.[2][3][4][5][6][7][8][9][10][11][12]

The general synthetic strategy involves the reductive cyclization of an o-nitroaniline with an aldehyde. In the case of this compound, this reaction leads to the formation of 7-bromo-4-nitro-1H-benzimidazole derivatives.

This protocol is a generalized procedure based on the one-pot reductive cyclization of o-nitroanilines with aldehydes.[2][3][13][14]

Materials:

-

This compound

-

Aromatic aldehyde (e.g., benzaldehyde, substituted benzaldehydes)

-

Reducing agent (e.g., sodium dithionite (B78146) (Na₂S₂O₄), or a metal/acid system like Zn/NaHSO₃ in water)[2][15]

-

Solvent (e.g., Dimethylformamide (DMF), ethanol, or water)

-

Catalyst (if required by the specific method)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in the chosen solvent.

-

Addition of Aldehyde: Add the aromatic aldehyde (1-1.2 equivalents) to the solution.

-

Initiation of Reduction: Add the reducing agent portion-wise while monitoring the reaction temperature. The specific reducing system will dictate the conditions (e.g., for Na₂S₂O₄, the reaction is often carried out at room temperature; for Zn/NaHSO₃, heating may be required).[2][15]

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the substrates and reaction conditions.

-

Work-up: Upon completion, quench the reaction (if necessary) and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 2-aryl-7-bromo-4-nitro-1H-benzimidazole.

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom on the this compound ring is a handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the formation of a carbon-carbon bond, enabling the synthesis of biaryl compounds. These structures are also of significant interest in drug discovery.[8][16][17][18][19][20][21][22]

This is a general protocol and may require optimization for specific substrates.[8][16][17][18][21]

Materials:

-

This compound

-

Arylboronic acid or ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., Dioxane/water, Toluene/water)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a Schlenk flask, add this compound (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

-

Catalyst Addition: Add the palladium catalyst (1-5 mol%) under the inert atmosphere.

-

Solvent Addition: Add the degassed solvent system.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).

-

Work-up and Purification: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry, concentrate, and purify the product by column chromatography.

Biological Activity of this compound Derivatives

While this compound itself is not typically the final bioactive molecule, its derivatives, particularly benzimidazoles, have shown promising biological activities. The presence of the nitro group and the bromine atom on the benzimidazole scaffold can significantly influence the pharmacological properties.

-

Antimicrobial Activity: Nitro-substituted benzimidazoles have been reported to exhibit significant antimicrobial and antifungal activities.[8][9][10][23][24] The specific substitution pattern derived from this compound could lead to novel antimicrobial agents.

-

Anticancer Activity: Numerous benzimidazole derivatives have been investigated as potential anticancer agents, with some acting as kinase inhibitors or tubulin polymerization inhibitors.[4][11][12][19][20][25] The 7-bromo-4-nitro-1H-benzimidazole scaffold offers a unique starting point for the design of new anticancer drugs. For instance, certain 2-aryl-5(6)-nitro-1H-benzimidazole derivatives have been shown to induce apoptosis in cancer cell lines and inhibit poly (ADP-ribose) polymerase (PARP).[20]

At present, there is a lack of publicly available information directly linking a specific drug on the market or in late-stage clinical trials to this compound as a starting material. However, its role as a key intermediate in the synthesis of privileged scaffolds like substituted benzimidazoles strongly suggests its importance in early-stage drug discovery and lead optimization.

Safety and Handling

This compound is classified as a harmful chemical and should be handled with appropriate safety precautions. It may cause skin and eye irritation, and ingestion or inhalation can be harmful.[2]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.

-

Handling: Use in a well-ventilated area. Avoid formation of dust and aerosols.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its ability to serve as a precursor for a variety of heterocyclic compounds, most notably substituted benzimidazoles, makes it a compound of significant interest for researchers and drug development professionals. The synthetic routes and reactions outlined in this guide provide a foundation for the exploration of new chemical entities with potential therapeutic applications. Further research into the biological activities of derivatives of this compound is warranted to fully unlock its potential in the development of novel pharmaceuticals.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Biological Evaluation of Some Substituted Benzimidazole Derivatives [mdpi.com]

- 3. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BENZIMIDAZOLE SYNTHESIS AND BIOLOGICAL EVALUATION: A REVIEW | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antimicrobial activity of a new series of benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antibacterial Activity of the Halogen- and Nitro Derivatives of Benzimidazole Against Bacillus Subtilis | Begunov | Antibiot Khimioter = Antibiotics and Chemotherapy [antibiotics-chemotherapy.ru]

- 11. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Simple and Efficient One-Pot Synthesis of 2-Substituted Benzimidazoles [organic-chemistry.org]

- 14. pcbiochemres.com [pcbiochemres.com]

- 15. This compound [webbook.nist.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. This compound [webbook.nist.gov]

- 19. Synthesis and evaluation of anticancer activity of new 4,5,6,7-tetrabromo-1H-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. researchgate.net [researchgate.net]

- 23. In Silico Studies and Assessment of Antimicrobial Activities for Synthesised Nitrobenzimidazole Derivetives – Oriental Journal of Chemistry [orientjchem.org]

- 24. Antimicrobial activity of a series of halo-nitro compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Anticancer activity studies of some cyclic benzimidazole derivatives | European Journal of Chemistry [eurjchem.com]

An In-depth Technical Guide to the Reactivity of 2-Bromo-5-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of 2-Bromo-5-nitroaniline, a key building block in organic synthesis. The document details its physical and chemical properties, and explores its utility in several pivotal synthetic transformations, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, reduction of the nitro group, and diazotization reactions. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by providing detailed experimental protocols, quantitative data, and visual representations of reaction pathways to facilitate the strategic use of this versatile molecule in the design and synthesis of complex organic compounds.

Introduction

This compound is a substituted aromatic amine that serves as a versatile intermediate in the synthesis of a wide array of organic molecules, particularly in the fields of pharmaceuticals, agrochemicals, and materials science. Its chemical structure, featuring an amine, a nitro group, and a bromine atom on the benzene (B151609) ring, offers multiple reactive sites that can be selectively functionalized. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring, the amine, and the bromine atom, making it a unique substrate for various transformations. This guide will delve into the core aspects of its reactivity, providing practical information for its application in a laboratory setting.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and for the design of reaction conditions.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₅BrN₂O₂ | [1][2][3] |

| Molecular Weight | 217.02 g/mol | [1][2][3] |

| Appearance | Yellow to dark yellow or khaki crystalline solid/needles | [4] |

| Melting Point | 139-141 °C | [1][5] |

| Solubility | Slightly soluble in water; soluble in ethanol, acetone, and other organic solvents | [4] |

| CAS Number | 10403-47-1 | [1][2][3] |

Key Areas of Reactivity

The reactivity of this compound is governed by the interplay of its three functional groups: the amino group (-NH₂), the bromo group (-Br), and the nitro group (-NO₂). The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. The amino group is an activating, ortho-, para-director, while the bromo group is a deactivating, ortho-, para-director. This electronic landscape allows for a range of selective transformations.

Caption: Key reactivity pathways of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C2 position of this compound is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. While specific examples for this compound are not abundant in the literature, a general protocol can be adapted from similar substrates like 2,6-dibromo-4-nitroaniline. The electron-withdrawing nitro group can enhance the reactivity of the C-Br bond towards oxidative addition in the catalytic cycle.

Caption: General workflow for Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.5 - 2 mol%)

-

Triphenylphosphine (PPh₃) or other suitable ligand (1 - 4 mol%)

-

Potassium carbonate (K₂CO₃) or another suitable base (2 - 3 equivalents)

-

Toluene/Water or Dioxane/Water solvent mixture (e.g., 4:1)

-

Nitrogen or Argon gas

Procedure:

-

To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add the palladium catalyst (e.g., Pd(OAc)₂, 1 mol%) and ligand (e.g., PPh₃, 2 mol%).

-

Add the degassed solvent mixture (e.g., Toluene/Water 4:1).

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Representative Data for Suzuki Coupling of Bromo-Nitroanilines

| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 2,6-dibromo-4-nitroaniline | 4-Methylphenylboronic acid | Pd(OAc)₂ (0.5) | K₂CO₃ | DMF/H₂O | 80 | - | High | [6] |

| 2,6-dibromo-4-nitroaniline | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (0.5) | K₂CO₃ | DMF/H₂O | 80 | - | High | [6] |

| 2-Bromoaniline derivative | Phenylboronic acid | CataCXium A palladacycle (10) | Cs₂CO₃ | 2-MeTHF | 80 | - | 91 | [7] |

The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. This reaction is highly valuable for the synthesis of substituted anilines. The electron-deficient nature of the this compound ring makes it a good substrate for this transformation.

References

Methodological & Application

Applications of 2-Bromo-5-nitroaniline in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-nitroaniline is a valuable and versatile building block in medicinal chemistry, primarily serving as a key intermediate in the synthesis of a diverse range of biologically active compounds. Its unique structural features—a reactive bromine atom, a reducible nitro group, and an amino group—provide multiple avenues for chemical modification, enabling the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of novel therapeutic agents, with a focus on its application in the synthesis of kinase inhibitors and antimicrobial agents. The nitro group, in particular, is a crucial pharmacophore that can be essential for the biological activity of the final compounds, sometimes through bioreductive activation in hypoxic environments, such as those found in solid tumors.

I. Synthesis of Kinase Inhibitors

This compound is a valuable starting material for the synthesis of various kinase inhibitors, which are critical in cancer therapy. The aniline (B41778) scaffold can be elaborated to target the ATP-binding site of kinases.

Application Note: Synthesis of Anilino-Pyrimidine Derivatives as Potential Kinase Inhibitors

Anilino-pyrimidine scaffolds are prevalent in a multitude of FDA-approved kinase inhibitors. The synthesis of these derivatives often involves a nucleophilic aromatic substitution (SNAr) reaction, where the amino group of a substituted aniline displaces a leaving group on the pyrimidine (B1678525) core. While a direct synthesis from this compound is plausible, a common strategy involves the initial protection of the aniline, followed by coupling and subsequent deprotection and functionalization.

Experimental Protocol: Synthesis of a 2-Anilino-4-substituted-pyrimidine Kinase Inhibitor Intermediate

This protocol outlines the synthesis of a key intermediate that can be further elaborated into a range of kinase inhibitors. The procedure is adapted from established methods for the synthesis of anilino-pyrimidine derivatives.

Step 1: Acetylation of this compound

-

Objective: To protect the amino group to prevent side reactions in subsequent steps.

-

Materials: this compound, Acetic Anhydride (B1165640), Pyridine (B92270), Dichloromethane (DCM).

-

Procedure:

-

Dissolve this compound (1.0 eq) in DCM.

-

Add pyridine (1.2 eq) to the solution and cool to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-(2-bromo-5-nitrophenyl)acetamide.

-

Step 2: Buchwald-Hartwig Amination with a Pyrimidine Core

-

Objective: To couple the protected aniline with a suitable pyrimidine core.

-

Materials: N-(2-bromo-5-nitrophenyl)acetamide, 2,4-dichloropyrimidine (B19661), Pd₂(dba)₃, Xantphos, Sodium tert-butoxide, Toluene.

-

Procedure:

-

To a flame-dried Schlenk flask, add N-(2-bromo-5-nitrophenyl)acetamide (1.0 eq), 2,4-dichloropyrimidine (1.2 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous, degassed toluene.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired anilino-pyrimidine intermediate.

-

Step 3: Deprotection and Further Functionalization

-

The acetyl protecting group can be removed under acidic or basic conditions to yield the free amine, which can then be further functionalized. The remaining chlorine on the pyrimidine ring can be substituted with other nucleophiles to build diversity.

II. Synthesis of Antimicrobial Agents

The benzothiazole (B30560) scaffold is a privileged structure in antimicrobial drug discovery. This compound can serve as a precursor to substituted benzothiazoles.

Application Note: Synthesis of Nitrobenzothiazole Derivatives

The synthesis of 2-aminobenzothiazoles can be achieved through the reaction of a substituted aniline with a thiocyanating agent. The resulting aminobenzothiazole can then be further modified.